molecular formula C11H11N3O2 B1523623 Benzyl 1H-1,2,4-triazol-1-ylacetate CAS No. 883106-35-2

Benzyl 1H-1,2,4-triazol-1-ylacetate

Cat. No. B1523623
CAS RN: 883106-35-2
M. Wt: 217.22 g/mol
InChI Key: XNDXQSVWSKBZIM-UHFFFAOYSA-N
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Description

“Benzyl 1H-1,2,4-triazol-1-ylacetate” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-triazoles . It is used in the synthesis of various chemical compounds and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of “Benzyl 1H-1,2,4-triazol-1-ylacetate” involves a series of chemical reactions. In one study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives by click reaction of substituted benzylazide .


Molecular Structure Analysis

The molecular structure of “Benzyl 1H-1,2,4-triazol-1-ylacetate” is established by NMR and MS analysis . The structure of these derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

“Benzyl 1H-1,2,4-triazol-1-ylacetate” is involved in various chemical reactions. For instance, it has been used in the synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives . It also plays a role in the azide-acetylene cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 1H-1,2,4-triazol-1-ylacetate” can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .

Safety and Hazards

“Benzyl 1H-1,2,4-triazol-1-ylacetate” may cause serious eye irritation and respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future research directions for “Benzyl 1H-1,2,4-triazol-1-ylacetate” could involve further exploration of its potential applications in medicinal chemistry. For instance, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

benzyl 2-(1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(6-14-9-12-8-13-14)16-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDXQSVWSKBZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694864
Record name Benzyl (1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883106-35-2
Record name Phenylmethyl 1H-1,2,4-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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